4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Overview
Description
“4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid” is a chemical compound with the empirical formula C12H12O3 . It has a molecular weight of 204.22 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(O)C#Cc1ccc(cc1)C(O)=O
. The InChI is 1S/C12H12O3/c1-12(2,15)8-7-9-3-5-10(6-4-9)11(13)14/h3-6,15H,1-2H3,(H,13,14)
. These notations provide a way to represent the molecule’s structure using text.
Scientific Research Applications
EP1 Receptor Selective Antagonists
The development of heteroaryl sulfonamides as new EP1 receptor selective antagonists involves analogs where the phenyl-sulfonyl moiety has been replaced with hydrophilic heteroarylsulfonyl moieties. This modification led to optimized antagonist activity, with some derivatives showing in vivo antagonist activity. These findings suggest potential therapeutic applications in targeting the EP1 receptor subtype (Naganawa et al., 2006).
Coordination Polymers and Gas Sensing
The synthesis and study of coordination polymers, like [Co(HL)2]NO3·3DMF, {[Cu(L)(H2O)]·H2O}n, and {[ZnL]·DMF}n, using (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid highlight applications in structural chemistry and gas sensing. These compounds exhibit significant structural diversity and functional properties, including strong fluorescence emission and potential as thin-film gas sensors (Rad et al., 2016).
Defence Chemicals in the Gramineae
Hydroxamic acids, such as 4-hydroxy-1,4-benzoxazin-3-ones, play a critical role in the defense mechanisms of cereals against pests and diseases. Their presence in the Gramineae family suggests the potential for more intensive exploitation in crop protection and herbicide detoxification strategies (Niemeyer, 1988).
Polyaniline Doping
Research on doping polyaniline with benzoic acid and its derivatives (e.g., 2-hydroxybenzoic acid, 4-nitrobenzoic acid) offers insights into the synthesis and characterization of conductive polymers. This work has implications for the development of advanced materials with tailored electrical properties (Amarnath & Palaniappan, 2005).
Properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-12(2,15)8-7-9-3-5-10(6-4-9)11(13)14/h3-6,15H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUITWCDABZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397973 | |
Record name | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63165-02-6 | |
Record name | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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